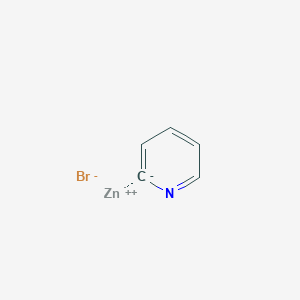

2-Pyridyl ZINC bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Pyridyl zinc bromide (CAS: 218777-23-2; molecular formula: C₅H₅BrNZn) is an organozinc reagent critical in organic synthesis, particularly for introducing pyridyl groups into target molecules. It is synthesized via oxidative addition of active zinc to 2-bromopyridine under reflux conditions, yielding the reagent within an hour . This method avoids cryogenic lithiation steps required for analogous reagents, enhancing practicality for industrial applications . The compound is typically handled in anhydrous tetrahydrofuran (THF) under inert atmospheres due to its sensitivity to moisture and oxygen . Its reactivity is demonstrated in cross-coupling reactions, such as with benzoyl chlorides to form ketones, highlighting its role in constructing heteroaromatic frameworks .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 2-pyridyl zinc bromide is in cross-coupling reactions, particularly the Negishi coupling. This reaction allows for the formation of carbon-carbon bonds between organic halides and organozinc reagents. The use of this compound in this context has proven advantageous due to its stability and reactivity under mild conditions.

- Negishi Coupling : Studies have shown that this compound can effectively couple with various aryl halides to produce biaryl compounds. The reaction typically proceeds at room temperature, showcasing the reagent's efficiency .

| Reaction Partner | Yield (%) |

|---|---|

| Aryl Bromide A | 58 |

| Aryl Bromide B | 66 |

| Aryl Bromide C | 40-60 |

This table illustrates the coupling yields achieved with different aryl bromides, highlighting the versatility of this compound as a coupling partner.

Synthesis of Biologically Active Compounds

The 2-pyridyl group is a key structural motif in many biologically active compounds, including pharmaceuticals and agrochemicals. The ability to synthesize these compounds via organozinc reagents expands the toolkit available to medicinal chemists.

- Example Case Study : In one study, researchers utilized this compound to synthesize derivatives of pyridine-based drugs. The resultant compounds exhibited enhanced biological activity compared to their non-pyridyl counterparts, demonstrating the importance of this functional group in drug design .

Stability and Shelf Life Studies

Recent research has focused on the stability and shelf life of this compound under various storage conditions. Findings indicate that this reagent maintains its reactivity over extended periods when stored properly, making it suitable for laboratory use without immediate preparation before reactions .

Comparative Analysis with Other Organometallics

To highlight the advantages of using this compound over other organometallic reagents, a comparative analysis can be beneficial.

| Reagent Type | Stability | Reactivity | Typical Applications |

|---|---|---|---|

| This compound | High | Moderate to High | Cross-coupling reactions |

| Organoboron Compounds | Moderate | High | Suzuki-Miyaura reactions |

| Organolithium Compounds | Low | Very High | Various coupling reactions |

This table summarizes key characteristics of different organometallic reagents, emphasizing the balanced stability and reactivity profile of this compound.

Chemical Reactions Analysis

Negishi Cross-Coupling Reactions

2-Pyridyl zinc bromide serves as a nucleophile in Pd-catalyzed Negishi couplings, enabling the synthesis of biaryl and heterobiaryl compounds.

Reaction with Aryl Halides

-

General Reaction :

2-Pyridyl ZnBr+Ar–XPd catalyst2-Pyridyl–Ar+ZnBrX -

Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., XPhos, SPhos).

-

Conditions : Tetrahydrofuran (THF) or toluene, 25–70°C, inert atmosphere.

Data from Studies

| Substrate (Ar–X) | Catalyst (mol%) | Yield | Turnover (Pd) | Source |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Pd(PPh₃)₄ (0.05) | 93% | 1,744 | |

| 2-Bromothiophene | Pd(dba)₂ (5) | 85% | – | |

| 3-Iodoanisole | Pd(OAc)₂ (1) | 89% | – |

Key Findings :

-

Zinc salts (e.g., ZnCl₂) enhance catalytic efficiency by stabilizing intermediates .

-

Bidentate phosphine ligands (e.g., 1,3-bis(diphenylphosphino)propane) improve yields in sterically hindered systems .

Copper-Catalyzed Coupling with Acid Chlorides

This compound undergoes nucleophilic acylation with acid chlorides to form 2-benzoylpyridine derivatives.

Reaction Mechanism

2-Pyridyl ZnBr+RCOClCu(MeCN)₄BF₄2-Pyridyl–COR+ZnBrCl

Representative Examples

| Acid Chloride (RCOCl) | Catalyst (mol%) | Yield | Product | Source |

|---|---|---|---|---|

| Benzoyl chloride | Cu(I) (15) | 74% | 2-Benzoylpyridine | |

| 4-Bromobenzoyl chloride | Cu(I) (15) | 68% | 4-Bromo-2-benzoylpyridine |

Optimization :

-

Cu(MeCN)₄BF₄ outperforms other Cu(I) complexes (e.g., CuCN) due to better solubility and stability .

Symmetrical Bipyridines

2 2-Pyridyl ZnBrPd(PPh₃)₄2,2′-Bipyridine

Unsymmetrical Bipyridines

-

Substrates : 2-Bromopyridine derivatives.

-

Conditions : Pd(OAc)₂ (1 mol%), SPhos ligand, THF, 60°C.

Data

| Electrophile | Product | Yield | Source |

|---|---|---|---|

| 3-Bromo-5-methylpyridine | 3-Methyl-2,2′-bipyridine | 86% | |

| 2-Bromoquinoline | 2-(Pyridin-2-yl)quinoline | 78% |

Key Insight : Unsymmetrical couplings require precise ligand selection to minimize homocoupling byproducts .

Substitution Reactions

The zinc-bound pyridyl group acts as a soft nucleophile in SNAr (nucleophilic aromatic substitution) reactions.

Example with Nitroarenes

2-Pyridyl ZnBr+Ar–NO₂→2-Pyridyl–Ar+NO₂⁻

Ligand and Additive Effects

Reaction efficiency depends critically on additives:

Role of ZnCl₂ in Pd Catalysis

| ZnCl₂ (equiv) | Yield (4-(2′-Pyridyl)benzaldehyde) | Turnover (Pd) | Source |

|---|---|---|---|

| 0 | 1% | 18 | |

| 0.5 | 93% | 1,744 |

Mechanistic Role : ZnCl₂ likely facilitates transmetallation and stabilizes Pd intermediates .

Functional Group Compatibility

The reagent tolerates:

Stability and Handling

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-Pyridyl zinc bromide complexes?

- Methodological Answer : The synthesis typically involves reacting a tetradentate Schiff base ligand (e.g., 2-((E)-(2-(2-(pyridine-2-yl)ethylthio)ethylimino)methyl)-4-bromophenol) with zinc bromide in ethanolic or methanolic solutions under basic conditions (1 M NaOH). Equimolar ratios of ligand and metal salt are critical to avoid side products. Post-reaction, the complex is characterized via FTIR (to confirm ligand coordination), ¹H-NMR (to verify structural integrity), and elemental analysis (to validate stoichiometry). Molar conductivity measurements in acetonitrile can confirm electrolyte behavior .

Q. What analytical techniques are essential for characterizing this compound complexes?

- Methodological Answer : Key techniques include:

- FTIR Spectroscopy : Identifies shifts in vibrational modes (e.g., C=N stretching at ~1600 cm⁻¹) to confirm ligand coordination.

- ¹H-NMR : Resolves proton environments to validate ligand-metal binding, particularly pyridyl proton shifts.

- Molar Conductivity : Distinguishes between ionic (1:1 electrolytes) and neutral complexes in solution.

- Electronic Spectra : UV-Vis absorption bands (e.g., d-d transitions) provide insights into coordination geometry (tetrahedral vs. octahedral) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data during complex synthesis?

- Methodological Answer : Solubility discrepancies often arise from solventate formation (e.g., etherates in diethyl ether). For zinc bromide, phase transitions occur between 0–5°C (forming ZnBr₂·2(C₂H₅)₂O) and 15–25°C (yielding ZnBr₂·(C₂H₅)₂O). To mitigate this:

- Perform solubility studies across a temperature gradient (-10°C to 35°C).

- Analyze wet solids in equilibrium with saturated solutions via X-ray diffraction (XRD) to identify stable phases at specific temperatures .

Q. What challenges arise in determining the coordination geometry of this compound complexes using X-ray crystallography?

- Methodological Answer : Challenges include:

- Twinning : Common in low-symmetry crystals; use SHELXL’s TWIN/BASF commands to refine twinned data .

- Disorder in Pyridyl Groups : Partial occupancy or dynamic behavior may require constraints (e.g., DFIX in SHELXL) or complementary techniques like EXAFS to confirm metal-ligand bond lengths .

Q. How do reaction conditions influence the selectivity of pyridyl ligand alkylation in zinc complexes?

- Methodological Answer : Alkylation efficiency depends on:

- Alkyl Halide Structure : Straight-chain bromides (e.g., ethyl bromide) react faster than branched analogs (e.g., 2-ethylhexyl bromide).

- Temperature : Reactions below 50°C yield <1% product; optimal yields require >70°C.

- Base Strength : NaOH (1 M) enhances deprotonation of imine intermediates, accelerating nucleophilic substitution .

Q. Data Interpretation and Experimental Design

Q. How to design experiments to differentiate between tetrahedral and octahedral geometries in zinc complexes?

- Methodological Answer : Combine:

- Electronic Spectroscopy : Tetrahedral complexes exhibit stronger d-d transitions (ε > 100 L·mol⁻¹·cm⁻¹) compared to octahedral.

- Magnetic Susceptibility : Paramagnetic octahedral complexes (high-spin d⁴) vs. diamagnetic tetrahedral (low-spin d¹⁰).

- XRD Analysis : Bond angle variances (e.g., N-Zn-S angles ~109° for tetrahedral) .

Q. What strategies mitigate hygroscopic interference during zinc bromide handling?

- Methodological Answer :

Comparison with Similar Compounds

Comparison with Similar Organozinc Compounds

5-Fluoro-2-pyridylzinc bromide :

- Synthesis : Fluorinated analogs are synthesized using halogen-exchange reactions under controlled conditions, though detailed protocols are less documented .

- Reactivity: Fluorine’s inductive effects increase stability against hydrolysis compared to non-fluorinated analogs, broadening utility in medicinal chemistry .

2-Adamantylzinc bromide :

- Synthesis : Derived from adamantyl halides and active zinc, this bulky reagent is used for sterically demanding couplings, often in THF solutions .

- Reactivity : The adamantyl group’s steric bulk limits side reactions, making it ideal for constructing rigid molecular architectures .

Comparison with Inorganic Zinc Bromide (ZnBr₂)

Zinc bromide (CAS: 7699-45-8) is an inorganic compound (molecular formula: ZnBr₂; molecular weight: 225.19 g/mol) with distinct properties and applications:

- Physical Properties :

| Property | 2-Pyridyl Zinc Bromide | ZnBr₂ |

|---|---|---|

| Melting Point | N/A | 394°C |

| Solubility | Soluble in THF | 675 g/100 mL (H₂O) |

| Density | N/A | 4.20 g/cm³ |

- Applications :

Research Findings and Reactivity Trends

- Air Sensitivity: Organozinc reagents (e.g., this compound) require inert handling, whereas ZnBr₂ is stable under ambient conditions but hygroscopic .

- Reaction Yields : this compound achieves >80% yield in Kumada couplings, outperforming chlorinated analogs (60–70%) due to reduced steric hindrance .

- Environmental Impact: ZnBr₂ poses aquatic toxicity risks (H411), necessitating specialized disposal, while organozinc reagents generate halogenated waste requiring controlled treatment .

Data Table: Key Properties of this compound and Analogs

Preparation Methods

Synthesis via Active Zinc (Rieke Zinc) Insertion

Preparation of Rieke Zinc

Rieke zinc, a highly reactive form of zinc, is synthesized by reducing anhydrous zinc chloride with lithium in the presence of naphthalene as an electron carrier. The reaction occurs in tetrahydrofuran (THF) under inert conditions, yielding a finely divided zinc powder with enhanced surface area and reactivity .

Reaction Scheme:

ZnCl2+2LiTHF, NaphthaleneZn∗+2LiCl

This method ensures the formation of zinc with sufficient activity for oxidative insertion into carbon-halogen bonds.

Oxidative Insertion into 2-Bromopyridine

The reactive zinc undergoes oxidative addition with 2-bromopyridine in THF at reflux (66–68°C) for 1 hour. Lithium chloride (LiCl) is critical for solubilizing the intermediate zinc species and facilitating the reaction .

Reaction Conditions:

-

Solvent: Anhydrous THF

-

Temperature: 66–68°C (reflux)

-

Time: 1 hour

-

Molar Ratio: 2.5 equivalents Zn per 1 equivalent 2-bromopyridine

The resultant 2-pyridyl zinc bromide is stabilized as a THF-soluble complex, avoiding precipitation and ensuring reactivity in subsequent coupling reactions .

Catalytic Cross-Coupling Applications

Copper-Catalyzed Additions

The addition of this compound to aryl acid chlorides is efficiently catalyzed by copper(I) complexes. Among tested catalysts, tetrakis(acetonitrile)copper(I) tetrafluoroborate [Cu(MeCN)4BF4] demonstrated superior performance, enabling room-temperature reactions with completion within 30 minutes .

Representative Reaction:

4BF4]} \text{ArCO-2-Pyridyl} + \text{ZnClBr}2-Pyridyl ZnBr+ArCOCl[Cu(MeCN)4BF4]ArCO-2-Pyridyl+ZnClBr

Optimized Parameters:

-

Catalyst Loading: 15 mol%

-

Solvent: THF

-

Temperature: 25°C

Negishi Coupling in Pharmaceutical Synthesis

In the synthesis of vismodegib (a hedgehog pathway inhibitor), this compound serves as a key intermediate. The patented route (CN111056994B) employs a Negishi coupling with aryl halides, achieving high regioselectivity under palladium catalysis .

Key Steps:

-

Zinc Insertion: As described in Section 1.2.

-

Cross-Coupling: Reaction with aryl halides (e.g., 2-chloro-N-(4-chlorobenzoyl)benzamide) using Pd(PPh₃)₄.

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

The table below contrasts three primary methods for preparing this compound:

| Method | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Rieke Zinc Insertion | None | 66–68°C | 1 hour | 85–90% | |

| Cu(I)-Catalyzed Addition | Cu(MeCN)₄BF₄ | 25°C | 30 minutes | 71–98% | |

| Negishi Coupling | Pd(PPh₃)₄ | 70–75°C | 5–15 hours | 40–98% |

Key Observations:

-

Rieke Zinc Method: Offers high yields but requires stringent anhydrous conditions.

-

Copper Catalysis: Enables mild conditions but is substrate-sensitive.

-

Negishi Coupling: Critical for pharmaceutical applications but involves multi-step purification .

Solvent and Additive Effects

-

THF vs. Benzene: THF enhances zinc solubility, while benzene improves thermal stability in prolonged reactions .

-

LiCl Role: Prevents aggregation of zinc intermediates, ensuring homogeneous reaction mixtures .

Industrial and Research Applications

Pharmaceutical Synthesis

This compound is pivotal in synthesizing kinase inhibitors (e.g., vismodegib) and anticancer agents. Its use in Negishi couplings avoids regioselectivity issues common in Suzuki-Miyaura reactions .

Materials Chemistry

The reagent facilitates the preparation of luminescent complexes and conductive polymers, leveraging the electron-deficient pyridyl group for tunable electronic properties .

Properties

Molecular Formula |

C5H4BrNZn |

|---|---|

Molecular Weight |

223.4 g/mol |

IUPAC Name |

zinc;2H-pyridin-2-ide;bromide |

InChI |

InChI=1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |

InChI Key |

ZQJYTTPJYLKTTI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=N[C-]=C1.[Zn+2].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.